
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamic acid and is characterized by the presence of ethylene and cyanoethyl groups. This compound is commonly used as an antimicrobial agent and has significant industrial and scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) typically involves the reaction of ethylenediamine with carbon disulfide and sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{NCS}_2\text{CH}_2\text{CH}_2\text{NCS}_2\text{Na} + 2\text{H}_2\text{O} ] This reaction results in the formation of the disodium salt of ethylenebis(dithiocarbamate), which is then further reacted with acrylonitrile to introduce the cyanoethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyanoethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanoethyl groups under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Acts as an antimicrobial agent and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of rubber and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The cyanoethyl groups play a crucial role in this inhibition by forming stable complexes with the enzyme’s active site residues. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenebisdithiocarbamate: Similar structure but lacks the cyanoethyl groups.
Zinc ethylenebisdithiocarbamate: Contains zinc instead of sodium and is used as a fungicide.
Manganese ethylenebisdithiocarbamate: Contains manganese and is also used as a fungicide.
Uniqueness
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is unique due to the presence of cyanoethyl groups, which enhance its reactivity and broaden its range of applications. The cyanoethyl groups also contribute to its antimicrobial properties, making it more effective compared to similar compounds.
Propriétés
Numéro CAS |
73747-48-5 |
|---|---|
Formule moléculaire |
C10H12N4Na2S4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
disodium;N-(2-cyanoethyl)-N-[2-[2-cyanoethyl(sulfidocarbothioyl)amino]ethyl]carbamodithioate |
InChI |
InChI=1S/C10H14N4S4.2Na/c11-3-1-5-13(9(15)16)7-8-14(10(17)18)6-2-4-12;;/h1-2,5-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clé InChI |
BHIGGXYNNWECCP-UHFFFAOYSA-L |
SMILES canonique |
C(CN(CCN(CCC#N)C(=S)[S-])C(=S)[S-])C#N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


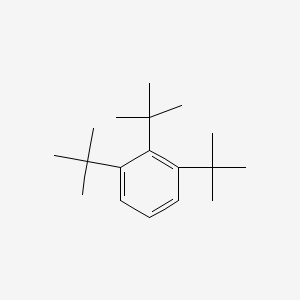

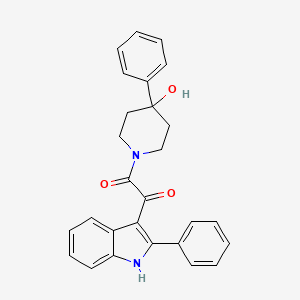
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

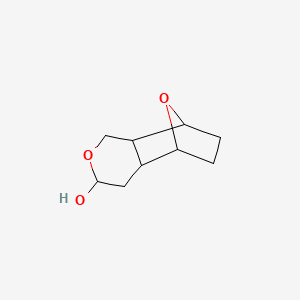

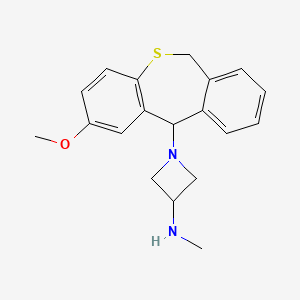

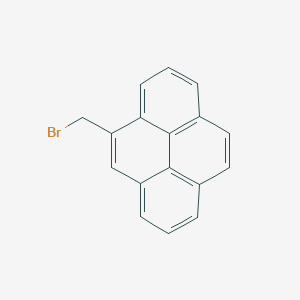
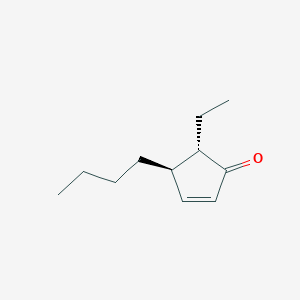
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

